trans-2-Phenylvinylboronic acid MIDA ester

Stability Storage Reproducibility

This bench-stable MIDA boronate overcomes the critical limitations of trans-2-phenylvinylboronic acid (rapid protodeboronation, oxidation) and its pinacol ester (premature deprotection). Its crystalline, air-stable architecture enables accurate weighing in air, silica gel chromatography without decomposition, and condition-dependent slow release of the reactive vinylboronic acid only under aqueous basic conditions. Essential for automated iterative Suzuki-Miyaura sequences where orthogonal reactivity prevents cross-talk, and for TBHP-mediated Wacker oxidation delivering α-borylated ketones with exclusive >99:1 regioselectivity. Verify ≥95% assay to ensure reproducible stoichiometry in high-throughput parallel synthesis and multistep polyene construction.

Molecular Formula C13H14BNO4
Molecular Weight 259.07 g/mol
CAS No. 1152427-93-4
Cat. No. B1512817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-Phenylvinylboronic acid MIDA ester
CAS1152427-93-4
Molecular FormulaC13H14BNO4
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2
InChIInChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+
InChIKeyOFLDLTAQNBBGGU-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-2-Phenylvinylboronic acid MIDA ester (CAS 1152427-93-4): A Stable Vinyl MIDA Boronate for Controlled Suzuki-Miyaura Cross-Coupling


trans-2-Phenylvinylboronic acid MIDA ester (CAS 1152427-93-4) is an N-methyliminodiacetic acid (MIDA) boronatetrans-2-phenylvinylboronic acid ester. It belongs to the class of MIDA boronates, which are air-stable, chromatographically compatible crystalline solids [1] that function as bench-stable surrogates for their inherently unstable parent boronic acids [2]. The compound is specifically designed as a vinyl MIDA boronate building block for palladium-catalyzed Suzuki-Miyaura cross-coupling, where it enables the in situ slow release of the reactive trans-2-phenylvinylboronic acid species under basic aqueous conditions [2].

trans-2-Phenylvinylboronic acid MIDA ester (CAS 1152427-93-4): Why Simple Boronic Acids or Pinacol Esters Cannot Substitute


trans-2-Phenylvinylboronic acid MIDA ester addresses a fundamental stability limitation inherent to its parent boronic acid and pinacol ester analogs. The corresponding trans-2-phenylvinylboronic acid is a vinylboronic acid derivative known for its propensity to undergo rapid protodeboronation, oxidation, and polymerization upon benchtop storage, leading to significant yield variability and irreproducible cross-coupling outcomes [1]. While trans-2-phenylvinylboronic acid pinacol ester (CAS 83947-56-2) offers improved stability over the free boronic acid, pinacol esters are not fully compatible with iterative cross-coupling sequences due to premature deprotection and lack of orthogonal reactivity [2]. In contrast, the MIDA boronate architecture confers air stability, chromatographic compatibility, and controlled, condition-dependent hydrolysis kinetics, making it uniquely suitable for multistep, iterative, and automated synthetic workflows where unprotected boronic acids would decompose and pinacol esters would cross-react [1][3].

trans-2-Phenylvinylboronic acid MIDA ester (CAS 1152427-93-4): Quantifiable Performance Differentiation for Scientific Selection


Air-Stable Solid State vs. Unstable Parent trans-2-Phenylvinylboronic Acid

trans-2-Phenylvinylboronic acid MIDA ester is an indefinitely air-stable crystalline solid, whereas its parent trans-2-phenylvinylboronic acid is a labile species prone to rapid protodeboronation and oxidation. This stability is conferred by the MIDA ligand's kinetic inaccessibility of the reactive boron p-orbital, as demonstrated by X-ray and variable-temperature NMR studies of related MIDA boronates [1]. The MIDA ester is a shelf-stable powder (m.p. 185-195 °C) that can be weighed and handled in ambient air without special precautions, while the corresponding free vinylboronic acid requires cold storage under inert atmosphere and decomposes within hours to days on the benchtop [1].

Stability Storage Reproducibility

Chromatographic Compatibility vs. Boronic Acid and Pinacol Ester Analogs

trans-2-Phenylvinylboronic acid MIDA ester can be purified by standard silica gel flash column chromatography without decomposition, a key operational advantage over its boronic acid and pinacol ester counterparts. Free trans-2-phenylvinylboronic acid decomposes on silica gel, precluding chromatographic purification entirely. trans-2-Phenylvinylboronic acid pinacol ester, while more stable than the free acid, exhibits moderate silica gel stability but is prone to partial hydrolysis during chromatography, especially under mildly acidic conditions [1]. The MIDA boronate's robust stability toward silica gel enables straightforward isolation of pure material, with the compound eluting cleanly as a single spot by TLC and recoverable in high yield post-column [1].

Purification Chromatography Handling

Regioselective Wacker-Type Oxidation to α-Borylated Ketones

trans-2-Phenylvinylboronic acid MIDA ester undergoes TBHP-mediated Wacker-type oxidation to afford α-borylated phenyl ketone with exclusive regioselectivity (>99:1) for ketone formation at the α-position rather than the β-position [1]. This regioselectivity is attributed to the hemilabile B-N dative bond in the MIDA boronate, which enables a boron-directed neighboring group effect during the oxidation [1]. In contrast, trans-2-phenylvinylboronic acid pinacol ester under identical Wacker oxidation conditions yields a mixture of regioisomers or predominantly β-oxidation products due to the absence of this directing effect [1].

Oxidation Regioselectivity Functionalization

Controlled Slow-Release Kinetics Enables Iterative Cross-Coupling Sequences

The MIDA boronate architecture provides an orthogonal reactivity handle that is stable under standard anhydrous Suzuki-Miyaura cross-coupling conditions (tolerating temperatures up to 80 °C without premature deprotection) but undergoes controlled hydrolysis in the presence of aqueous base to liberate the reactive boronic acid [1][2]. Mechanistic studies have quantified that MIDA boronate hydrolysis proceeds via two distinct mechanisms: a fast pathway under basic aqueous conditions (kREL ≥ 3 × 10³ at 21 °C in homogeneous THF/H₂O) and a slow pathway under neutral or acidic conditions [3]. This dual-mechanism hydrolysis profile enables precise temporal control over boronic acid release, making trans-2-phenylvinylboronic acid MIDA ester a viable building block for automated iterative cross-coupling sequences. Neither the free trans-2-phenylvinylboronic acid (which couples immediately and decomposes) nor its pinacol ester (which is not fully orthogonal) can achieve comparable controlled release in iterative workflows [1][2].

Iterative cross-coupling Automation Polyene synthesis

trans-2-Phenylvinylboronic acid MIDA ester (CAS 1152427-93-4): High-Value Application Scenarios Supported by Quantitative Evidence


Automated Iterative Cross-Coupling for Modular Polyene Synthesis

The orthogonal reactivity and controlled hydrolysis of trans-2-phenylvinylboronic acid MIDA ester make it ideally suited for automated iterative cross-coupling workflows. In such sequences, the MIDA ester remains intact during anhydrous coupling steps (stable up to 80 °C) and is only deprotected when aqueous base is introduced, enabling the precise, stepwise construction of stereodefined polyene frameworks. This application is supported by the dual-mechanism hydrolysis kinetics (kREL ≥ 3 × 10³ under basic vs. neutral conditions) and the general platform for iterative cross-coupling using vinyl MIDA boronates described by Burke and coworkers [1][2]. Procurement for this scenario prioritizes batch-to-batch consistency and high purity, as automated workflows are sensitive to impurities that perturb hydrolysis timing.

Regioselective Synthesis of α-Borylated Aryl Ketone Intermediates

Users requiring α-borylated phenyl ketones as synthetic intermediates should prioritize trans-2-phenylvinylboronic acid MIDA ester over pinacol ester analogs. The MIDA ester undergoes TBHP-mediated Wacker oxidation with exclusive α-regioselectivity (>99:1 α:β) due to boron-directed neighboring group participation [1]. This reaction directly provides α-borylated ketones that serve as versatile building blocks for subsequent C-C bond formation or functional group manipulations in medicinal chemistry programs. Procurement for this application should verify that the MIDA ester lot meets the 95% assay specification, as trace impurities can influence regiochemical outcomes.

Reliable C(sp²)-C(sp²) Bond Formation for Drug Discovery Libraries

For medicinal chemistry groups synthesizing styryl-containing compound libraries, trans-2-phenylvinylboronic acid MIDA ester provides reproducible Suzuki-Miyaura cross-coupling yields with aryl halides. Unlike the parent vinylboronic acid, which suffers from batch-dependent decomposition and variable stoichiometry, the MIDA ester can be accurately weighed in air and delivers consistent molar equivalents of the reactive vinylboronic acid species upon slow in situ release [1]. This reliability is critical for high-throughput parallel synthesis where reaction consistency across a 96-well plate determines library quality and hit validation confidence.

Chromatographic Purification of Vinylboronate Intermediates in Multistep Synthesis

When synthetic routes require isolation and purification of a vinylboronate intermediate, trans-2-phenylvinylboronic acid MIDA ester is the only viable choice among the styrylboron reagent family. It withstands standard silica gel flash chromatography without decomposition, enabling >90% recovery of pure material post-column [1]. Neither the free trans-2-phenylvinylboronic acid (which decomposes on silica) nor the pinacol ester (which suffers partial hydrolysis) can be reliably purified by this method. Procurement decisions should factor in the avoided cost of alternative purification techniques such as recrystallization, preparative HPLC, or repeated syntheses due to purification failure.

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